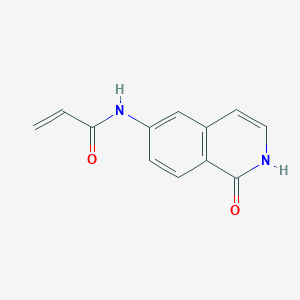
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide is a nitrogen-containing heterocyclic compound It features an isoquinoline core structure, which is known for its versatile biological and physiological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide typically involves the annulation of unsaturated hydrocarbons with nitrogen-containing reaction partners. One common method includes the cyclocondensation of benzamide derivatives with alkynes or C2 synthons, often facilitated by transition-metal catalysts . The reaction conditions usually involve the activation of aryl C–H and aryl C–X (X = halogen) bonds, as well as N–H or N–O bonds .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis protocols, including the use of dilithiated intermediates such as N-propenyl-ortho-toluamides or 2-methyl-N-aryl-benzamides . These methods are designed to maximize yield and efficiency while maintaining the structural integrity of the isoquinoline core.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide undergoes various chemical reactions, including:
Reduction: Reduction reactions may involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoquinolone derivatives, while reduction could produce various hydrogenated isoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The isoquinoline core can inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A nitrogen-containing bicyclic compound with a similar core structure.
Isoquinoline: Another nitrogen-containing heterocyclic compound with versatile biological activities.
Quinolone: Known for its antimicrobial properties and used extensively in medicinal chemistry.
Uniqueness
N-(1-Oxo-2H-isoquinolin-6-yl)prop-2-enamide is unique due to its specific structural features and the presence of the prop-2-enamide group, which may confer distinct chemical reactivity and biological activity compared to other similar compounds .
Eigenschaften
IUPAC Name |
N-(1-oxo-2H-isoquinolin-6-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c1-2-11(15)14-9-3-4-10-8(7-9)5-6-13-12(10)16/h2-7H,1H2,(H,13,16)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMYKZRYQDHDOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC2=C(C=C1)C(=O)NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














